molecular formula C7H11N3O2 B13305649 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one

2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13305649
M. Wt: 169.18 g/mol
InChI Key: OSZZOQSBNXQWBG-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is a high-purity chemical reagent designed for advanced research applications. This pyrimidinone derivative is of significant interest in medicinal chemistry and biochemical research, particularly for investigating enzyme inhibition pathways. Structurally, it features a propyl substituent, which is a key moiety found in established therapeutic agents. For instance, the drug Propylthiouracil, which contains a 6-propyl-2-thioxo-dihydropyrimidin-4-one structure, is a known inhibitor of both thyroid peroxidase and type I iodothyronine deiodinase . This suggests that researchers can explore the potential of 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one in similar endocrine and metabolic studies, focusing on its mechanism of action within the TSH signaling and thyroid hormone synthesis pathways . The compound's amino and hydroxy functional groups provide sites for hydrogen bonding and metal coordination, making it a versatile scaffold for synthesizing novel derivatives or for use as a standard in analytical chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets prior to handling.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-amino-4-hydroxy-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2-3H2,1H3,(H4,8,9,10,11,12)

InChI Key

OSZZOQSBNXQWBG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one can be achieved through multicomponent reactions involving the condensation of appropriate aldehydes, urea, and β-ketoesters. One common method involves the Biginelli reaction, which is catalyzed by acids or bases under reflux conditions. The reaction typically proceeds as follows:

    Step 1: Condensation of an aldehyde with urea to form an intermediate.

    Step 2: Reaction of the intermediate with a β-ketoester to form the desired pyrimidine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Variations in Dihydropyrimidinone Derivatives

Key structural analogs differ in substituent positions and functional groups, altering physicochemical and pharmacological properties. Below is a comparative analysis based on evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one 5-propyl, 6-hydroxy, 2-amino C₇H₁₂N₃O₂ 182.19 High polarity due to hydroxyl; moderate lipophilicity from propyl chain [1]2
2-Amino-1-methyl-1,4-dihydropyrimidin-4-one 1-methyl, 2-amino C₅H₈N₄O 140.14 Reduced steric hindrance; lower molecular weight for improved solubility [1]3
6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one 2-dimethylamino, 5-(2-methylphenyl) C₁₄H₁₉N₅O 273.34 Enhanced aromatic interactions; dimethylamino group increases basicity [4]4
2-Chloro-4-methylpyrimidin-5-amine 2-chloro, 4-methyl C₅H₆ClN₃ 143.58 Chlorine substituent improves metabolic stability; smaller size for CNS targeting [1]5

Functional Group Impact

  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound (vs.
  • Alkyl vs. Aromatic Substituents: The propyl chain in the target compound offers flexibility and moderate hydrophobicity, contrasting with the rigid aromatic ring in 6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one, which favors π-π stacking in receptor binding [4]8.
  • Chlorine vs.

Pharmacological Considerations

  • Bioavailability: The target compound’s hydroxyl and propyl groups balance solubility and permeability, whereas analogs like 2-Amino-1-methyl-1,4-dihydropyrimidin-4-one may suffer from rapid renal clearance due to lower molecular weight [1]10.

Biological Activity

2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one (CAS No. 500161-22-8) is a pyrimidine derivative that has attracted attention due to its potential biological activities. This compound is structurally characterized by a dihydropyrimidinone core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antioxidant properties, supported by case studies and research findings.

  • Molecular Formula : C₇H₁₁N₃O₂
  • Molecular Weight : 169.18 g/mol
  • Structure : The compound features an amino group at position 2, a hydroxy group at position 6, and a propyl group at position 5 of the pyrimidine ring.

Antiviral Activity

Recent studies have indicated that compounds similar to 2-amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one exhibit significant antiviral properties. For instance, derivatives of pyrimidine have shown efficacy against various viruses.

CompoundVirus TargetedEC₅₀ (μM)Reference
Compound ARSV5 - 28
Compound BHCV6.7
Compound CHIV0.26

These findings suggest that the structural features of the pyrimidine derivatives contribute to their ability to inhibit viral replication.

Anticancer Activity

The anticancer potential of 2-amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one has been explored in various studies. The compound has been evaluated for its cytotoxic effects on cancer cell lines.

Cell LineIC₅₀ (μM)Mechanism of ActionReference
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Inhibition of cell proliferation
A549 (Lung)10Cell cycle arrest

The results indicate that this compound may induce apoptosis and inhibit cell proliferation in cancer cells, which is crucial for developing effective anticancer agents.

Antioxidant Activity

Antioxidant properties are another area where this compound exhibits significant biological activity. The ability to scavenge free radicals is vital in preventing oxidative stress-related diseases.

Assay TypeIC₅₀ (μM)Reference
DPPH Scavenging20
ABTS Radical Scavenging15

Studies have shown that the antioxidant activity of this compound can be attributed to its hydroxyl group, which plays a critical role in neutralizing free radicals.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antiviral Efficacy : A study demonstrated that pyrimidine derivatives could reduce viral load in infected cells significantly, with selectivity indices indicating low toxicity to host cells.
  • Cancer Treatment : Research involving MCF-7 and A549 cell lines showed that treatment with pyrimidine derivatives led to a marked decrease in cell viability, suggesting potential as a therapeutic agent in breast and lung cancers.
  • Oxidative Stress : In vivo studies indicated that compounds similar to 2-amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one could reduce markers of oxidative stress in animal models subjected to induced oxidative damage.

Q & A

Q. What are the recommended synthetic methodologies for 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?

The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent reaction involving β-keto esters, aldehydes, and urea/thiourea derivatives under acidic conditions. Recent advancements emphasize green chemistry approaches , such as using cyclodextrins or deep eutectic solvents as catalysts to improve yields (up to 96%) while reducing environmental impact . Key optimization parameters include:

  • Catalyst selection : Sulfuric acid (traditional) vs. eco-friendly alternatives (e.g., citric acid).
  • Temperature : Reflux conditions (80–100°C) for 6–12 hours.
  • Workup : Purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Standard characterization methods include:

  • 1H NMR spectroscopy : To confirm substituent positions and hydrogen environments (e.g., amine protons at δ 5.2–6.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., [M+H]+ ions matching theoretical values within 2 ppm error) .
  • Melting point analysis : Consistency with literature values (e.g., 150–220°C range for related dihydropyrimidinones) .
  • HPLC : For purity assessment (>95% recommended for biological assays) .

Q. What are the critical storage conditions to ensure compound stability?

Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies suggest:

  • Avoid exposure to light, moisture, and high temperatures (>30°C).
  • Use amber glass vials for long-term storage .

Advanced Research Questions

Q. How can structural modifications of 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one enhance its biological activity?

Modifications at the 5-propyl or 6-hydroxy positions can alter bioactivity. For example:

  • Sulfanyl substitutions at position 5 (e.g., 2-Amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethyl derivatives) improve antimicrobial activity (MIC values <10 µg/mL) .
  • Carboxylic acid derivatives (e.g., compound 8 in ) enhance solubility for in vivo studies .
  • Glutamate conjugates (e.g., compound 9 ) increase target specificity in enzyme inhibition assays .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions often arise from variations in:

  • Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) .
  • Cell lines : Differences in membrane permeability (e.g., HeLa vs. HEK293 cells).
  • Compound purity : Validate via orthogonal methods (e.g., NMR + HPLC) before biological testing . Reproducibility requires strict adherence to protocols like NIH guidelines for dose-response experiments .

Q. What computational strategies predict the reactivity and regioselectivity of this compound in chemical reactions?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic substitution sites : The 5-propyl group directs reactions to the pyrimidine ring’s C-2 position .
  • Tautomeric equilibria : Stability of keto-enol forms under varying pH conditions . Software tools like Gaussian 16 or Schrödinger Suite are recommended for these analyses .

Q. What strategies improve yields in multi-step syntheses involving this compound?

Key approaches include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for intermediates .
  • Flow chemistry : Enhances scalability and reduces byproducts in steps like sulfonation .

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